2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Overview
Description
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, an isopropyl group, and a diphenylpropenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE typically involves the condensation of 2,3-diphenylacryloyl chloride with 5-isopropyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds containing a thiophene ring, such as 2,5-dimethylthiophene and 2-bromothiophene.
Diphenylpropenoyl Derivatives: Compounds with a diphenylpropenoyl moiety, such as (E)-2,3-diphenylacryloyl chloride.
Uniqueness
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene ring, an isopropyl group, and a diphenylpropenoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiophene ring enhances the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-15(2)20-14-19(21(24)26)23(28-20)25-22(27)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-15H,1-2H3,(H2,24,26)(H,25,27)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYFKCZTEHZGMM-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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